molecular formula C4H6O2S2 B1273019 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide CAS No. 81591-82-4

3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide

Cat. No. B1273019
CAS RN: 81591-82-4
M. Wt: 150.2 g/mol
InChI Key: NMFLMOSITIQUNF-UHFFFAOYSA-N
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Description

3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide (also known as DABCO-SO2) is a heterocyclic organic compound that features a six-membered ring with two sulfur atoms and one oxygen atom in the cyclic structure. It has a molecular formula of C4H6O2S2 .


Synthesis Analysis

The synthesis of similar bicyclohexanes has been achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method grants fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .


Molecular Structure Analysis

The molecular structure of 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide consists of a six-membered ring with two sulfur atoms and one oxygen atom in the cyclic structure. The molecular weight is 150.219 Da .

Scientific Research Applications

Synthetic Organic Chemistry

Summary of Application

This compound is pivotal in the convergent synthesis of bicyclo[3.1.0]hexanes, which are key scaffolds in natural products and synthetic bioactive compounds.

Methods of Application

A (3 + 2) annulation of cyclopropenes with aminocyclopropanes is employed, often using photoredox catalysis under blue LED irradiation to achieve good yields .

Results

The method has been highly diastereoselective and efficient, providing fast access to valuable bicyclic scaffolds with three contiguous stereocenters .

Medicinal Chemistry

Summary of Application

“3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide” derivatives, such as 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), are crucial in the synthesis of antiviral medications.

Methods of Application

Innovative synthetic routes have been developed, such as intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis, to improve the efficiency of producing these compounds .

Results

The new methods have led to more efficient synthesis of key pharmaceutical intermediates like 6,6-DMABH, which are used in drugs for hepatitis C and COVID-19 treatment .

properties

IUPAC Name

3λ6,6-dithiabicyclo[3.1.0]hexane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2S2/c5-8(6)1-3-4(2-8)7-3/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFLMOSITIQUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(S2)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369579
Record name 3,6-Dithiabicyclo[3.1.0]hexane, 3,3-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide

CAS RN

81591-82-4
Record name 3,6-Dithiabicyclo[3.1.0]hexane, 3,3-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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